molecular formula C11H12N4O B7441105 N-benzyl-2-(1H-1,2,4-triazol-1-yl)acetamide

N-benzyl-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B7441105
M. Wt: 216.24 g/mol
InChI Key: CZBSUMJRNJLATL-UHFFFAOYSA-N
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Description

N-benzyl-2-(1H-1,2,4-triazol-1-yl)acetamide, commonly known as BTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTA belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.

Scientific Research Applications

  • Synthesis of Triazole Derivatives:

    • The synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives and their structural characterization through NMR and IR spectroscopy. These compounds were checked for purity using thin-layer chromatography (Panchal & Patel, 2011).
  • Antibacterial Evaluation:

    • A study on the synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering benzothiazole nucleus, highlighting significant reductions in reaction times and higher yields under ultrasound irradiation (Rezki, 2016).
  • Antimicrobial Activity:

    • Investigation of the antimicrobial activities of N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)acetamide derivatives against various bacterial and fungal strains (Özdemir et al., 2011).
  • Positive Inotropic Activity:

    • Evaluation of the positive inotropic activity of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives on isolated rabbit heart preparations, indicating potential cardiac therapeutic applications (Zhang et al., 2008).
  • Antifungal and Plant Growth Regulating Activities:

    • The synthesis of triazole compounds containing the thioamide group and their subsequent testing for antifungal and plant growth regulating activities (Fa-qian et al., 2005).
  • Anticonvulsant Activity:

    • Research on N-benzylamide derivatives bearing heterocyclic rings such as 1, 2, 4-triazole for potential anticonvulsant activity (Tarikogullari et al., 2010).
  • Anticancer Properties:

    • The synthesis of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides and their evaluation for anticancer activity against various cancer cell lines (Ostapiuk et al., 2015).
  • Anti-inflammatory and Anti-nociceptive Agents:

    • The creation of substituted 1,2,4-triazoles as potential agents for anti-inflammatory and anti-nociceptive activities (Upmanyu et al., 2011).

properties

IUPAC Name

N-benzyl-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c16-11(7-15-9-12-8-14-15)13-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBSUMJRNJLATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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